![molecular formula C19H19N3O2S B2719072 (4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705469-07-3](/img/structure/B2719072.png)
(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as MPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. MPQ is a small molecule that belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
- Researchers have investigated the compound’s potential as an anti-cancer agent. Its effects on cell proliferation, apoptosis, and tumor growth inhibition have been studied .
- The compound exhibits promising antimicrobial properties. Studies have explored its efficacy against bacteria, fungi, and other microorganisms .
- Investigations suggest that this compound may have anti-convulsant effects. Researchers have studied its impact on seizure models and neuronal activity .
- The compound has been evaluated for its potential in treating tuberculosis. Its activity against Mycobacterium tuberculosis has been a subject of interest .
- Some studies indicate that it might possess anti-malarial properties. Researchers have examined its effects on Plasmodium species .
- Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. The compound has been explored as a potential treatment option for this disease .
- Investigations into its anti-HIV properties have been conducted. Researchers have explored its effects on viral replication and entry .
- The compound’s anti-inflammatory potential has been studied. It may modulate inflammatory pathways and cytokine production .
- Its role as an antioxidant has been investigated. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative damage .
- Some studies suggest that it could have neuroprotective effects relevant to Alzheimer’s disease. Its impact on amyloid-beta aggregation and neuroinflammation has been explored .
- Researchers have examined its effects on glucose metabolism and insulin sensitivity. It may have implications for diabetes management .
- Given the ongoing pandemic, there has been interest in compounds with potential anti-COVID properties. The compound’s effects on viral replication and host immune response have been studied .
- Dengue virus is a major global health concern. The compound’s activity against dengue virus has been investigated .
- Some studies have explored its neuroprotective effects relevant to Parkinson’s disease. Its impact on dopaminergic neurons and oxidative stress has been studied .
- The compound’s interaction with serotonin receptors (5HT3) has been examined. It may have implications for nausea and vomiting control .
- Researchers have investigated its effects against amoebic parasites. It may have potential in treating amoebiasis .
Anti-Cancer & Anti-Proliferative Activity
Anti-Microbial Activity
Anti-Convulsant Activity
Anti-Tuberculosis Activity
Anti-Malarial Activity
Anti-Leishmanial Activity
Anti-HIV Activity
Anti-Inflammatory Activity
Anti-Oxidant Activity
Anti-Alzheimer’s Activity
Anti-Diabetic Activity
Anti-COVID Activity
Anti-Dengue Activity
Anti-Parkinson’s Activity
5HT3 Receptor Antagonist Activity
Anti-Amoebiasis Activity
Mechanism of Action
Target of Action
They have been studied for their potential antiviral and antimicrobial activities .
Mode of Action
Quinoxaline derivatives have been reported to interact with various biological targets through different mechanisms .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various biochemical pathways .
properties
IUPAC Name |
(4-methylthiophen-2-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-10-17(25-12-13)19(23)22-8-6-14(7-9-22)24-18-11-20-15-4-2-3-5-16(15)21-18/h2-5,10-12,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULKWKIUJCMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone |
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